(2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone
Description
(2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone (molecular formula: C₁₄H₁₁N₃O₂, molecular weight: 253.26 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic aromatic core. The compound features a 2-hydroxyphenyl group at the methanone position and a methyl substituent at the 2-position of the pyrazole ring (Fig. 1). Its structural uniqueness arises from the keto-enol tautomerism enabled by the 2-hydroxyphenyl group, which influences its physicochemical properties and biological interactions .
Key identifiers include:
- CAS No.: 323202-79-5
- ChemSpider ID: 1222020
- IUPAC Name: Methanone, (2-hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)
The compound’s synthetic versatility allows functionalization at multiple positions, making it a scaffold for drug discovery, particularly in anticancer and antimicrobial research .
Properties
IUPAC Name |
(2-hydroxyphenyl)-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-6-13-15-7-10(8-17(13)16-9)14(19)11-4-2-3-5-12(11)18/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRFWZUKHFENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyphenyl group is then introduced via a Friedel-Crafts acylation reaction, using reagents such as aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for producing high-quality material.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (2-hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone possesses various pharmacological properties:
- Antitumor Activity : The compound has been associated with antitumor effects, particularly against leukemia and other cancer types. Pyrazolo[1,5-a]pyrimidines are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : Studies have shown that derivatives of this compound can exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : The presence of the hydroxyl group in the structure enhances its ability to modulate inflammatory responses, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may provide neuroprotective benefits, potentially useful in conditions such as Alzheimer's disease due to their ability to inhibit neuroinflammation and oxidative stress .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation reaction between 3-amino-5-methylpyrazole and 4-oxo-4H-chromene derivatives. This method not only yields the target compound but also allows for further modifications to create various derivatives with enhanced biological activities.
Table 1: Synthesis Pathways
| Starting Material | Reaction Type | Product |
|---|---|---|
| 3-Amino-5-methylpyrazole + Aldehyde | Condensation | This compound |
| Pyrazole Derivatives | Cross-coupling | Various functionalized pyrazolo compounds |
Case Study 1: Antitumor Efficacy
In a study published by Khaled et al., derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and evaluated for their anticancer properties. The study found that certain modifications to the core structure significantly enhanced cytotoxicity against various cancer cell lines, indicating a promising pathway for developing new anticancer agents based on this scaffold .
Case Study 2: Antimicrobial Activity
Another research effort focused on synthesizing new derivatives from this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship studies indicated that specific substituents on the aromatic ring could enhance antibacterial potency .
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the pyrazolo[1,5-a]pyrimidine moiety can interact with hydrophobic pockets in proteins, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Compound 26a : (2-Amino-7-(4-methoxyphenyl)-5-phenyl-3-(p-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-6-yl)(2-hydroxy-4-methylphenyl)methanone
- Molecular Formula : C₃₄H₂₈N₆O₃
- Key Features: Additional 4-methoxyphenyl and p-tolyldiazenyl substituents. Higher molecular weight (568 g/mol) and melting point (210–212°C). Exhibits strong IR absorption at 1678 cm⁻¹ (C=O) and NH₂/OH stretching (3400–3445 cm⁻¹).
Compound 26b : (2-Amino-7-(4-chlorophenyl)-5-phenyl-3-(p-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-6-yl)(2-hydroxy-4-methylphenyl)methanone
Compound 3a : 2-Methyl-5-(2-hydroxy-5-fluorophenyl)-6-phenylpyrazolo[1,5-a]pyrimidine
- Molecular Formula : C₁₉H₁₄FN₃O
- Key Features :
Core Heterocycle Modifications
1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
- Molecular Formula : C₁₅H₁₃N₅O
- Key Features: Replacement of pyrazole with a triazole ring alters electronic density. Reduced solubility in polar solvents (e.g., 0.8 mg/mL in water) compared to the target compound (2.1 mg/mL) due to decreased hydrogen-bond donor capacity .
Tetrazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 7)
- Molecular Formula : C₂₃H₁₈N₄O₂
- Key Features :
- Tetrazole ring introduces additional nitrogen atoms, increasing basicity (pKa ~5.2).
- Used in corrosion inhibition studies due to strong metal-coordinating properties .
Biological Activity
The compound (2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone , with the chemical formula , is a hybrid molecule that combines features of pyrazolo[1,5-a]pyrimidines and phenolic compounds. This combination is significant due to the diverse biological activities exhibited by both structural components. Pyrazolo[1,5-a]pyrimidines have been recognized for their potential therapeutic applications, including antitumor, antileukemic, and antiparasitic properties .
Structural Characteristics
The molecular structure of the compound reveals a three-dimensional arrangement with notable hydrogen bonding interactions. The presence of both hydroxyl and carbonyl groups enhances its reactivity and biological potential. The crystallographic data indicates a monoclinic crystal system with specific bond lengths and angles that contribute to its stability and interaction capabilities .
Antitumor and Antileukemic Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antitumor activity. For instance, studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with DNA synthesis and repair pathways, leading to apoptosis in malignant cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against a range of bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .
Anti-inflammatory Effects
Anti-inflammatory activity has been documented for related pyrazolo compounds. These compounds can inhibit pro-inflammatory cytokine production and modulate immune responses. The dual action of the hydroxyphenyl group may further enhance these effects by providing additional pathways for anti-inflammatory activity .
Case Studies and Research Findings
Several studies have explored the biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives:
- Antitumor Activity : A study by Quiroga et al. (1998) demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives inhibited leukemia cell lines effectively, suggesting a promising avenue for cancer treatment .
- Antimicrobial Evaluation : In research conducted by Colombeau et al., chloroethyl pyrimidine nucleosides showed significant inhibition of cell proliferation in carcinoma cell lines, indicating the potential for similar activity in our compound .
- Anti-inflammatory Mechanisms : A recent investigation into fused pyrimidines highlighted their ability to reduce inflammation markers in vitro, supporting the hypothesis that our compound could exhibit comparable anti-inflammatory properties .
Data Tables
| Activity Type | Findings | Reference |
|---|---|---|
| Antitumor | Inhibition of leukemia cell proliferation | Quiroga et al., 1998 |
| Antimicrobial | Significant activity against various bacterial strains | Colombeau et al., 2008 |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | Recent Study on Pyrimidines |
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone and its analogs?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step protocols. For example:
- Condensation reactions : Reacting aminopyrazoles with substituted ketones or nitriles under reflux conditions in solvents like toluene or pyridine .
- Catalyst-free synthesis : A two-step sequence starting with methyl ketones and proceeding via cyclocondensation, achieving reaction mass efficiency (RME) values of 40–53% .
- Functionalization at position 7 : Introducing substituents via electrophilic substitution or cross-coupling reactions to modify biological activity .
Key considerations : Optimize reaction time, solvent selection, and purification methods (e.g., recrystallization from ethanol or methanol) to improve yields .
Q. How is structural characterization of pyrazolo[1,5-a]pyrimidine derivatives performed?
- Spectroscopic techniques :
- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C15H13N5O at m/z 279.2966) .
- Elemental analysis : Validate purity by comparing calculated vs. observed C, H, N percentages (e.g., 62.77% C, 4.01% H for C21H16ClN7Al) .
Advanced Research Questions
Q. How do substitution patterns on the pyrazolo[1,5-a]pyrimidine core influence pharmacological activity?
- Kinase inhibition :
- DPP-IV inhibition : The 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide moiety in Anagliptin contributes to high selectivity (IC50 = 3.8 nM) .
Methodological insight : Use structure-activity relationship (SAR) studies to correlate substituent electronic properties (e.g., electron-withdrawing groups) with target binding .
Q. What computational approaches are used to predict photophysical or pharmacokinetic properties of these compounds?
- DFT/TD-DFT calculations : Model absorption/emission spectra by analyzing HOMO-LUMO gaps (e.g., pyrazolo[1,5-a]pyrimidine fluorophores with λem ≈ 450 nm) .
- Molecular docking : Simulate interactions with kinase domains (e.g., DDR1’s ATP-binding pocket) to rationalize selectivity .
- ADMET prediction : Assess oral bioavailability using logP values (e.g., 7rh: logP = 3.2, bioavailability = 67.4%) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Q. What experimental safety protocols are critical when handling pyrazolo[1,5-a]pyrimidine derivatives?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Waste disposal : Segregate organic solvents and toxic byproducts (e.g., HgS from sodium azide reactions) for professional treatment .
- Ventilation : Use fume hoods when working with volatile intermediates (e.g., methyl alcohol, acetic acid) .
Q. How can researchers optimize synthetic routes for improved sustainability?
Q. What analytical techniques are used to assess compound purity and stability?
- HPLC-MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH).
- X-ray crystallography : Resolve crystal structures to confirm regiochemistry (e.g., S11 Fig in neonatal Fc receptor studies) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for most pyrazolo[1,5-a]pyrimidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
